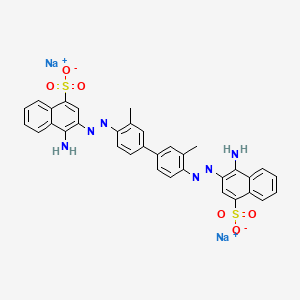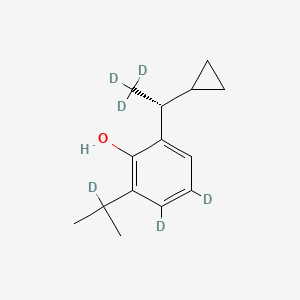
DOTA-biotin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DOTA-biotin is a compound that combines the chelating agent DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) with biotin, a vitamin known for its strong affinity to avidin and streptavidin proteins. This conjugate is primarily used in pretargeted radioimmunotherapy, where it helps deliver radioactive substances to specific targets, such as tumors, by exploiting the high affinity between biotin and avidin/streptavidin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: DOTA-biotin can be synthesized using solid-phase synthesis techniques. One common method involves the preparation of DOTA from a cyclen precursor on a solid-phase support, followed by its linkage to biotin . The synthesis typically involves the use of protecting groups and specific reaction conditions to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using automated synthesizers and high-throughput purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: DOTA-biotin undergoes various chemical reactions, including:
Substitution Reactions: The biotin moiety can be modified through substitution reactions to introduce different functional groups.
Chelation Reactions: DOTA acts as a chelating agent, forming stable complexes with metal ions such as yttrium-90 and gallium-68.
Common Reagents and Conditions:
Reagents: Common reagents include cyclen, biotin, and metal ions for chelation.
Major Products: The major products of these reactions are this compound conjugates with various metal ions, which are used in imaging and therapeutic applications .
Aplicaciones Científicas De Investigación
DOTA-biotin has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to form stable complexes with metal ions for various analytical techniques.
Biology: Employed in biotin-avidin/streptavidin systems for labeling and detection of biomolecules.
Medicine: Utilized in pretargeted radioimmunotherapy for targeted cancer treatment.
Industry: Applied in the development of diagnostic imaging agents and therapeutic radiopharmaceuticals.
Mecanismo De Acción
DOTA-biotin exerts its effects through the high-affinity interaction between biotin and avidin/streptavidin. In pretargeted radioimmunotherapy, an antibody conjugated with avidin/streptavidin is first administered to target tumor cells. After allowing time for the antibody to accumulate in the tumor, this compound conjugated with a radioactive metal ion is administered. The biotin binds to the avidin/streptavidin on the tumor cells, delivering the radioactive payload directly to the tumor .
Comparación Con Compuestos Similares
DTPA-biotin: Another biotin conjugate used in similar applications but with different chelating properties.
DOTA-derivatives: Various DOTA derivatives are used for different metal ions and applications.
Uniqueness: DOTA-biotin is unique due to its high stability and specificity in forming metal complexes, making it highly effective in targeted imaging and therapy applications .
Propiedades
Fórmula molecular |
C36H54N8O11S |
|---|---|
Peso molecular |
806.9 g/mol |
Nombre IUPAC |
2-[6-[[4-[[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-methylamino]acetyl]amino]phenyl]methyl]-4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C36H54N8O11S/c1-40(30(46)5-3-2-4-28-35-27(23-56-28)38-36(55)39-35)18-29(45)37-25-8-6-24(7-9-25)16-26-17-43(21-33(51)52)13-12-41(19-31(47)48)10-11-42(20-32(49)50)14-15-44(26)22-34(53)54/h6-9,26-28,35H,2-5,10-23H2,1H3,(H,37,45)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H2,38,39,55)/t26?,27-,28-,35-/m0/s1 |
Clave InChI |
XNDGMGWABJHCRC-DZBXECLCSA-N |
SMILES isomérico |
CN(CC(=O)NC1=CC=C(C=C1)CC2CN(CCN(CCN(CCN2CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 |
SMILES canónico |
CN(CC(=O)NC1=CC=C(C=C1)CC2CN(CCN(CCN(CCN2CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)CCCCC3C4C(CS3)NC(=O)N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(4S)-5-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12374917.png)



![(2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12374931.png)

![5-Chlorothiophene-2-carboxylic acid N-[(S)-2-[[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl]amino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide](/img/structure/B12374944.png)

